13-O-Desmethylascomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

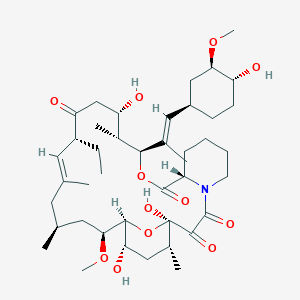

13-O-Desmethylascomycin, also known as this compound, is a useful research compound. Its molecular formula is C42H67NO12 and its molecular weight is 778 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1. Immunosuppressive Properties

13-O-Desmethylascomycin has been studied for its potential as an immunosuppressive agent. It is particularly relevant in organ transplantation, where preventing rejection is crucial. Research indicates that this compound can inhibit T-cell activation and proliferation, thereby reducing the risk of transplant rejection .

2. Antifungal Activity

The compound exhibits antifungal properties against various pathogenic fungi. Studies have demonstrated its effectiveness against species such as Candida and Aspergillus, which are significant causes of infections in immunocompromised patients . Its mechanism involves disrupting fungal cell wall synthesis, leading to cell death.

3. Antibacterial Effects

Recent investigations have also highlighted the antibacterial activity of this compound against certain Gram-positive bacteria. This property could be valuable in developing new antibiotics to combat resistant strains .

Biotechnological Applications

1. Agricultural Uses

In agriculture, this compound has been explored as a biopesticide due to its antifungal properties. Its application can help control fungal diseases in crops without the environmental impact associated with synthetic pesticides .

2. Genetic Engineering

The compound is utilized in genetic engineering as a selective agent for the transformation of plant cells. It allows researchers to identify successfully transformed cells by inhibiting the growth of non-transformed cells .

Case Studies

Several case studies illustrate the practical applications of this compound:

Research Findings

Research into this compound has yielded promising results across various domains:

- Immunology: Studies show that it significantly reduces T-cell responses when used in vivo, suggesting its potential for clinical use in transplant medicine .

- Microbiology: The compound's broad-spectrum antifungal activity makes it a candidate for treating systemic fungal infections, especially in immunocompromised patients .

- Agriculture: Field trials indicate that crops treated with this compound exhibit lower disease rates compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative .

Propriétés

Numéro CAS |

153781-48-7 |

|---|---|

Formule moléculaire |

C42H67NO12 |

Poids moléculaire |

778 g/mol |

Nom IUPAC |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-17-ethyl-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1 |

Clé InChI |

OKCJYZYYAWVAHA-CTVWFBRYSA-N |

SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |

SMILES isomérique |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)OC)C)\C |

SMILES canonique |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |

Synonymes |

13-O-desmethylascomycin 13-O-desmethylimmunomycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.